molecular formula C11H14N2O5 B1606932 Medinoterb CAS No. 3996-59-6

Medinoterb

Cat. No.: B1606932
CAS No.: 3996-59-6
M. Wt: 254.24 g/mol
InChI Key: LJGZUMNXGLDTFF-UHFFFAOYSA-N
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Description

Medinoterb is a synthetic compound primarily known for its use as an herbicide. It was developed to control various weeds pre-emergence in crops such as cereals, sugarbeet, and cotton. This compound belongs to the dinitrophenol herbicide group and is recognized for its effectiveness against broad-leaf weeds like morning glory, nettles, and nightshade .

Preparation Methods

Synthetic Routes and Reaction Conditions

Medinoterb can be synthesized through a multi-step chemical process. The synthesis typically involves the nitration of a phenolic compound followed by alkylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for neutralization. The final product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is subjected to rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Medinoterb undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Medinoterb has been extensively studied for its applications in various fields:

Mechanism of Action

Medinoterb exerts its herbicidal effects by uncoupling oxidative phosphorylation in plant cells. This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death. The molecular targets include enzymes involved in the electron transport chain .

Comparison with Similar Compounds

Medinoterb is unique among dinitrophenol herbicides due to its specific structural features and mode of action. Similar compounds include:

This compound stands out for its effectiveness in pre-emergence weed control and its relatively low environmental persistence compared to other dinitrophenol herbicides .

Properties

IUPAC Name

6-tert-butyl-3-methyl-2,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-6-8(12(15)16)5-7(11(2,3)4)10(14)9(6)13(17)18/h5,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGZUMNXGLDTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042119
Record name Medinoterb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-59-6
Record name Medinoterb [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003996596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEDINOTERB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medinoterb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDINOTERB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T26271K2NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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